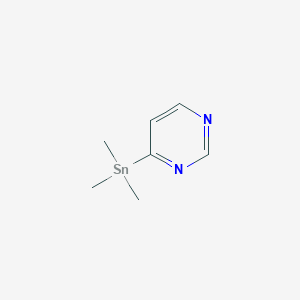

![molecular formula C18H32O16 B13920909 (2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)

(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

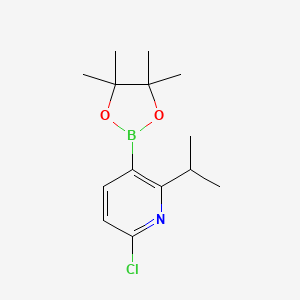

3’-Galactosyllactose is a lactose-based trisaccharide containing a β-galactopyranosyl residue at the 3’-position. It is one of the several galactosyllactoses found in human milk and is known for its potential health benefits, particularly in promoting a healthy gut microbiota .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Galactosyllactose involves the use of commercially available lactose as a starting material. The process typically includes enzymatic or chemical methods to introduce the β-galactopyranosyl residue at the 3’-position. One common method involves the use of β-galactosidase for transgalactosylation reactions .

Industrial Production Methods: Industrial production of 3’-Galactosyllactose is achieved through large-scale enzymatic processes. These processes are designed to be cost-effective and efficient, allowing for the production of gram-scale quantities of the compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Galactosyllactose primarily undergoes hydrolysis and fermentation reactions. It is resistant to digestion in the upper gastrointestinal tract and is fermented by colonic microbiota to produce short-chain fatty acids .

Common Reagents and Conditions: The enzymatic synthesis of 3’-Galactosyllactose typically involves β-galactosidase under mild conditions. The fermentation process involves the use of colonic microbiota under anaerobic conditions .

Major Products Formed: The major products formed from the fermentation of 3’-Galactosyllactose are short-chain fatty acids, which include acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut health .

Applications De Recherche Scientifique

3’-Galactosyllactose has been extensively studied for its potential health benefits. It is known to promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. This compound has been shown to enhance the production of short-chain fatty acids, which are important for gut health .

In addition to its role in gut health, 3’-Galactosyllactose has been investigated for its potential to protect the intestinal barrier from damage. Studies have shown that it can reduce inflammation and improve the integrity of the intestinal barrier .

Mécanisme D'action

The beneficial effects of 3’-Galactosyllactose are primarily mediated through its fermentation by colonic microbiota. The fermentation process produces short-chain fatty acids, which have anti-inflammatory properties and help maintain the integrity of the intestinal barrier . Additionally, 3’-Galactosyllactose has been shown to stimulate the growth of beneficial gut bacteria, further contributing to its positive effects on gut health .

Comparaison Avec Des Composés Similaires

4’-Galactosyllactose: Contains the β-galactopyranosyl residue at the 4’-position.

6’-Galactosyllactose: Contains the β-galactopyranosyl residue at the 6’-position.

Uniqueness: While all galactosyllactoses share similar structural features, 3’-Galactosyllactose has been specifically noted for its ability to protect the intestinal barrier and promote the growth of beneficial gut bacteria . This makes it a unique and valuable compound in the field of gut health research.

Propriétés

Formule moléculaire |

C18H32O16 |

|---|---|

Poids moléculaire |

504.4 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)10(25)15(31-4)18(30)13(27)6(3-21)33-17(14(18)28)34-12-5(2-20)32-16(29)11(26)9(12)24/h4-17,19-30H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13+,14+,15?,16?,17+,18+/m1/s1 |

Clé InChI |

JOICDOYVIROQLZ-QBIAZDQHSA-N |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)[C@@]2([C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)C2(C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

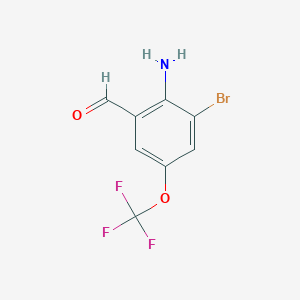

![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)

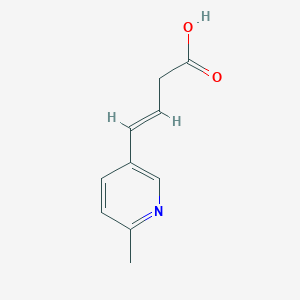

![3-[(Ethylsulfonyl)methyl]cyclobutanol](/img/structure/B13920923.png)

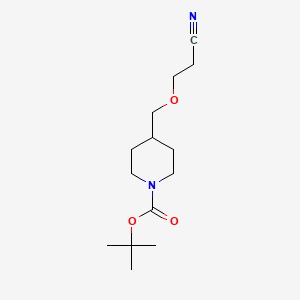

![(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B13920940.png)